1-Piperidinoanthraquinone

Übersicht

Beschreibung

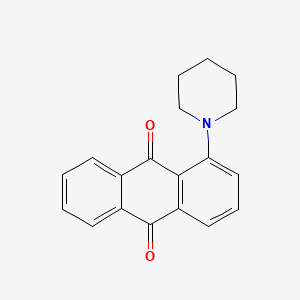

1-Piperidinoanthraquinone is an organic compound with the molecular formula C₁₉H₁₇NO₂. It is a derivative of anthraquinone, where a piperidine group is attached to the anthraquinone structure. This compound is known for its applications in various fields, including photochemistry and dye manufacturing .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Piperidinoanthraquinone can be synthesized through the reaction of anthraquinone with piperidine. The reaction typically involves heating anthraquinone with piperidine in the presence of a suitable solvent, such as ethanol or dimethylformamide. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Piperidinoanthraquinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form hydroquinones.

Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of hydroquinone derivatives.

Substitution: Formation of various substituted anthraquinone derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1-Piperidinoanthraquinone has shown significant anticancer properties. Research indicates that anthraquinone derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and increased production of reactive oxygen species (ROS) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | PC3 (Prostate) | 7.64 | Induces apoptosis via ROS production |

| This compound | MOLT4 (Leukemia) | 2.10 | Cell cycle arrest in G2/M phase |

| This compound | AGS (Gastric) | 4.02 | Apoptotic cell death |

These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Various anthraquinones have been documented to possess antifungal and antibacterial properties. For example, derivatives have shown effectiveness against Staphylococcus aureus and other pathogenic microorganisms .

Photochemical Applications

The photochemical behavior of this compound has been studied extensively. Upon protonation, the compound displays a shift in its electronic absorption spectrum, which alters its photochemical reactivity. This property is crucial for applications in dye-sensitized solar cells and photodynamic therapy .

Table 2: Photochemical Properties of this compound

| Property | Observation |

|---|---|

| Longest Wavelength Band | Shift to nπ* transition |

| Photochemical Behavior | Enhanced upon protonation |

Material Science Applications

In addition to its biological applications, this compound is utilized in material science as a dye and pigment. Its structural characteristics allow it to be incorporated into various materials for coloration purposes in textiles and plastics . The synthesis of new derivatives continues to expand its applicability in this sector.

Case Study 1: Anticancer Efficacy

A study by Tu et al. synthesized several derivatives of anthraquinones, including this compound, and evaluated their cytotoxicity against human cancer cell lines such as NTUB1 (urothelial carcinoma) and PC3 (prostate cancer). The results indicated significant anticancer activity, with the compound inducing apoptosis through upregulation of key regulatory proteins involved in cell cycle control .

Case Study 2: Photodynamic Therapy

Research exploring the use of piperidinoanthraquinones in photodynamic therapy revealed that these compounds can effectively generate singlet oxygen upon light activation, making them suitable for treating localized tumors . This application underscores the versatility of this compound beyond traditional medicinal uses.

Wirkmechanismus

The mechanism of action of 1-piperidinoanthraquinone involves its interaction with various molecular targets. In biological systems, it can undergo redox reactions mediated by enzymes such as cytochrome P-450. These reactions can lead to the formation of reactive intermediates that interact with cellular components, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Piperidinoanthraquinone: Similar in structure but differs in the position of the piperidine group.

1-Aminoanthraquinone: Contains an amino group instead of a piperidine group.

1-Nitroanthraquinone: Contains a nitro group instead of a piperidine group.

Uniqueness

1-Piperidinoanthraquinone is unique due to its specific substitution pattern, which imparts distinct photochemical and redox properties. This makes it particularly useful in applications requiring specific light absorption and redox behavior .

Biologische Aktivität

1-Piperidinoanthraquinone, a derivative of anthraquinone, has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. This article synthesizes recent findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound (CHN\O) features a piperidine ring attached to the anthraquinone core, which is critical for its biological activity. The compound's structure allows for various interactions with biological macromolecules, influencing its pharmacological effects. The dihedral angle between the piperidine and anthracene rings is approximately 38.7°, affecting its conformational flexibility and reactivity .

Biological Activities

Anticancer Properties

This compound has shown promising anticancer activity across various cancer cell lines. For instance, studies indicate that it induces apoptosis in human prostate cancer cells (DU-145) and colon cancer cells (HT-29). The compound exhibits IC values ranging from 8.5 μM to 10.2 μM against these cell lines, suggesting significant antiproliferative effects .

Mechanism of Action

The mechanisms underlying the anticancer effects of this compound include:

- Induction of Apoptosis : The compound triggers apoptotic pathways by upregulating pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic factors.

- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation .

- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been implicated in the cytotoxic effects of the compound, contributing to oxidative stress and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research indicates that it can inhibit biofilm formation by various bacterial strains, suggesting potential applications in treating infections associated with biofilms . The compound acts at sub-MIC concentrations, making it a candidate for non-bactericidal antimicrobial therapies.

Case Studies

Several studies have focused on the biological activity of this compound:

- Anticancer Activity Study : A systematic review highlighted the effectiveness of various anthraquinone derivatives, including this compound, against multiple cancer cell lines. The study reported IC values demonstrating significant cytotoxicity and detailed mechanistic insights into apoptosis induction .

- Biofilm Inhibition Research : A patent application described the use of anthraquinones, including this compound, for preventing biofilm formation in oral bacteria. This study emphasized the compound's ability to inhibit microbial growth without being bactericidal .

Comparative Analysis of Biological Activity

| Compound | Target Cells | IC Values (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | DU-145 (Prostate Cancer) | 10.2 | Apoptosis induction, ROS production |

| HT-29 (Colon Cancer) | 8.5 | Cell cycle arrest, increased ROS | |

| Other Anthraquinones | Various Cancer Cell Lines | Varies | Similar mechanisms as above |

Eigenschaften

IUPAC Name |

1-piperidin-1-ylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c21-18-13-7-2-3-8-14(13)19(22)17-15(18)9-6-10-16(17)20-11-4-1-5-12-20/h2-3,6-10H,1,4-5,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKECLMYNUGARQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197796 | |

| Record name | 1-Piperidinoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-83-2 | |

| Record name | 1-Piperidinoanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004946832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Piperidinoanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperidinoanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Piperidinoanthraquinone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT7F2L3X6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the photochemical properties of 1-piperidinoanthraquinone?

A: this compound exhibits interesting photochemical behavior. In anaerobic solutions and on nylon films, it undergoes photoreduction to the corresponding anthrahydroquinone when exposed to near-ultraviolet and visible light. [] This photoreduction proceeds through an electron transfer mechanism involving the upper excited nπ triplet state of the molecule, specifically the T2(3nπ) level. [] Interestingly, the rate of deactivation from this T2 level is unusually slow. [] It's important to note that earlier reports of wavelength-dependent photoreactivity of this compound were later attributed to impurity sensitization by trace amounts of 1-chloroanthraquinone. []

Q2: How does this compound interact with cytochrome P-450 enzymes?

A: Research indicates that this compound is metabolized by cytochrome P-450 enzymes in rat liver microsomes. [, ] The primary product of this oxidation is (N-antraquinone-1)-delta-aminovaleric acid, suggesting the involvement of cytochrome P-450 in opening the piperidine ring. [] Spectral studies suggest a type I binding interaction between this compound and cytochrome P-450. [] This interaction has been further characterized by determining kinetic parameters such as the binding constant (Ks) and the Michaelis-Menten constant (Km) in both control and induced microsomes. []

Q3: Does the protonation state of this compound affect its properties?

A: Yes, the protonation state of this compound significantly impacts its photochemical behavior. While the longest-wavelength absorption band of the unprotonated form is charge-transfer in nature, protonation leads to a shift to an n→π* transition. [] This change in electronic configuration results in distinct photosensitizing properties between the protonated and unprotonated forms. []

Q4: Does this compound cause photodegradation of textile fibers?

A: Studies show that this compound does not sensitize the photochemical degradation of nylon or cellulose acetate yarn. [] This finding suggests that there is no direct correlation between a dye's susceptibility to photoreduction and its ability to induce photodegradation of textile fibers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.